2-Methoxy-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)ethanamine
Overview
Description
“2-Methoxy-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)ethanamine” is an organic compound that contains borate and sulfonamide groups . It is a derivative of phenylboronic acid, which is widely used in biology, organic synthesis, catalysis, and crystal engineering .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . The synthesis involves the use of a catalyst, carbonic dimethyl ester, and pinacol borane .Molecular Structure Analysis
The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
Phenylboronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In addition, boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .Physical and Chemical Properties Analysis
The compound has a refractive index of 1.4096 and a density of 0.9642 g/mL at 25°C .Scientific Research Applications
Synthesis and Crystal Structure
- The compound is used as an intermediate in the synthesis of complex boric acid ester intermediates with benzene rings. Advanced techniques like FTIR, NMR spectroscopy, and X-ray diffraction are employed for structural confirmation. DFT studies further validate these structures (Huang et al., 2021).
Molecular Structure Analysis
- Research indicates the compound's molecular structures are consistent with crystal structures determined by X-ray diffraction. DFT is used for molecular electrostatic potential and frontier molecular orbitals investigation, revealing certain physicochemical properties (Huang et al., 2021).
Application in Prochelators
- It serves as a prodrug version in prochelators like BSIH, where it helps in targeting iron sequestration in cells under oxidative stress, improving hydrolytic stability and cytoprotection against oxidative stress (Wang & Franz, 2018).
Vibrational Properties Studies
- The compound is synthesized for studying vibrational properties, characterized by spectroscopy and DFT calculations. This includes investigating geometrical parameters, MEP, FMO, and NBO analysis (Wu et al., 2021).
Use in Catalytic Reactions
- Its derivatives are used in catalytic reactions like borane reduction of benzyl oximes and in the preparation of chiral pyridyl amines (Huang et al., 2011).
Chemical Analysis
- Analytical methods, including GC-MS and LC-MS, are applied to study its derivatives for their analytical properties in various chemical analyses (Zuba & Sekuła, 2013).
Use in Synthesis of Organic Compounds
- It plays a role in the synthesis of various organic compounds, indicating its versatility in organic chemistry (Takagi & Yamakawa, 2013).
Mechanism of Action
Future Directions
The future directions of this compound could involve its use in the synthesis of other organic compounds, given its reactivity in various transformation processes . It could also find applications in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Properties
IUPAC Name |
2-methoxy-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO3/c1-15(2)16(3,4)21-17(20-15)14-9-7-6-8-13(14)12-18-10-11-19-5/h6-9,18H,10-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIHUPXIAMWITH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674859 | |
Record name | 2-Methoxy-N-{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-51-4 | |
Record name | Benzenemethanamine, N-(2-methoxyethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-N-{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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